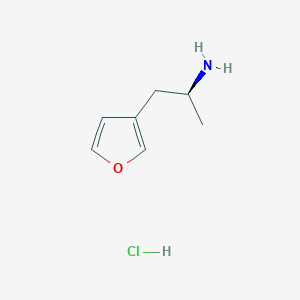
(S)-1-(Furan-3-YL)propan-2-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Furan-3-YL)propan-2-amine hydrochloride is a chiral amine compound featuring a furan ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furan-3-YL)propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable furan derivative.
Chiral Amine Introduction:
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of chiral catalysts to enhance enantioselectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates and product stability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Furan-3-YL)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Furan derivatives with additional oxygen-containing functional groups.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-1-(Furan-3-YL)propan-2-amine hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Furan-3-YL)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-1-(Furan-3-YL)propan-2-amine hydrochloride: The enantiomer of the compound with different biological activities.
1-(Furan-2-YL)propan-2-amine hydrochloride: A structural isomer with the furan ring in a different position.
1-(Thiophen-3-YL)propan-2-amine hydrochloride: A sulfur-containing analog with similar chemical properties.
Uniqueness
(S)-1-(Furan-3-YL)propan-2-amine hydrochloride is unique due to its specific chiral configuration and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
(2S)-1-(furan-3-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
HYMCNKLBPONNLG-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](CC1=COC=C1)N.Cl |
Canonical SMILES |
CC(CC1=COC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



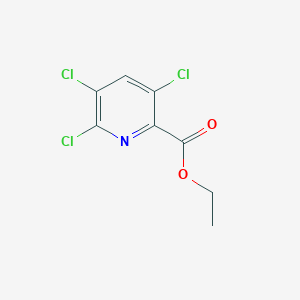
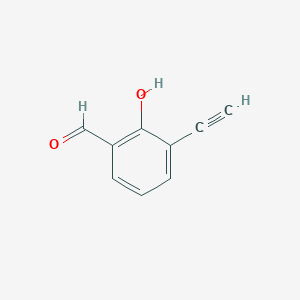
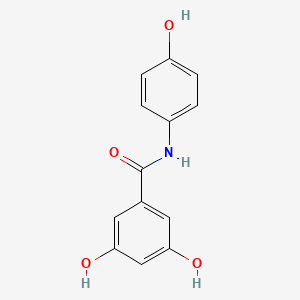

![methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13146966.png)
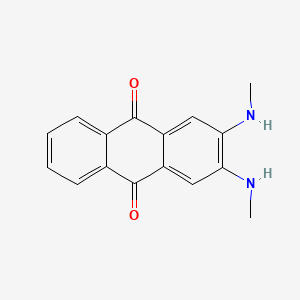

![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)
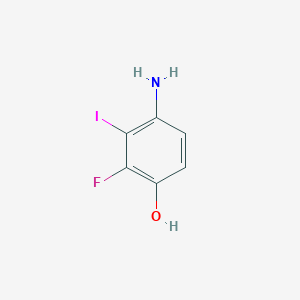
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)
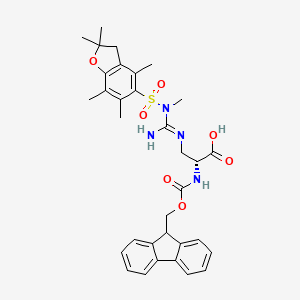
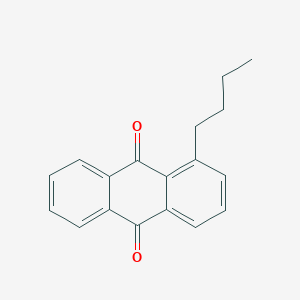
![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
